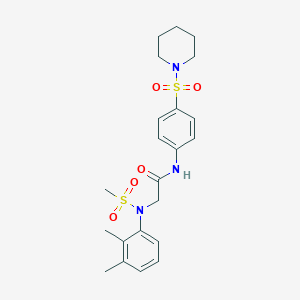

![molecular formula C17H24N4O2 B301878 (3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B301878.png)

(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide, also known as CH-223191, is a synthetic compound that has been extensively studied for its potential as a selective antagonist of the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that plays a critical role in the regulation of various physiological and pathological processes, including immune function, cell differentiation, and cancer development.

Mechanism of Action

(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide acts as a competitive antagonist of the AhR, binding to the receptor and preventing its activation by endogenous or exogenous ligands. This compound has been shown to inhibit the expression of AhR-regulated genes, such as CYP1A1, and to block the activation of the AhR by TCDD and other ligands.

Biochemical and physiological effects:

(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide has been shown to have a variety of biochemical and physiological effects, depending on the specific biological system being studied. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and to promote the differentiation of regulatory T cells. In cancer cells, (3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide has been shown to inhibit cell proliferation and to induce apoptosis. This compound has also been shown to have effects on the metabolism of xenobiotics and on the development of the nervous system.

Advantages and Limitations for Lab Experiments

(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide has several advantages as a tool compound for studying the AhR. It is highly selective for the AhR and does not affect other related receptors, such as the estrogen receptor or the glucocorticoid receptor. It is also relatively stable and can be easily synthesized in large quantities.

One limitation of (3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide is that it is not a perfect antagonist of the AhR and may have off-target effects at high concentrations. Additionally, this compound may have different effects in different biological systems, depending on the specific cell types and experimental conditions used.

Future Directions

There are several areas of future research that could be explored using (3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide as a tool compound. One potential direction is to investigate the role of the AhR in the regulation of metabolism and energy homeostasis, as recent studies have suggested that this receptor may play a role in the development of obesity and metabolic disorders. Another potential direction is to study the effects of (3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide on the development of the nervous system, as this compound has been shown to affect the differentiation of neural stem cells. Finally, further studies are needed to determine the safety and efficacy of (3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide as a potential therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders.

Conclusion:

(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide is a synthetic compound that has been extensively studied for its potential as a selective antagonist of the AhR. This compound has been used as a tool compound to investigate the role of the AhR in various biological processes, including immune function, cancer development, and metabolism. While (3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide has several advantages as a tool compound, it also has limitations and may have off-target effects at high concentrations. Future research is needed to further explore the potential applications of this compound and to determine its safety and efficacy as a therapeutic agent.

Synthesis Methods

(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-bromopyridine with cycloheptylamine to form the corresponding amine, which is then reacted with 3-bromo-2-chloropropene to yield the desired product.

Scientific Research Applications

(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide has been widely used as a tool compound to study the role of the AhR in various biological processes. It has been shown to inhibit AhR-mediated gene expression and to block the activation of the AhR by its endogenous ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This compound has been used to investigate the role of the AhR in immune function, cancer development, and other physiological processes.

properties

Product Name |

(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide |

|---|---|

Molecular Formula |

C17H24N4O2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

N-[(E)-[4-(cycloheptylamino)-4-oxobutan-2-ylidene]amino]pyridine-3-carboxamide |

InChI |

InChI=1S/C17H24N4O2/c1-13(20-21-17(23)14-7-6-10-18-12-14)11-16(22)19-15-8-4-2-3-5-9-15/h6-7,10,12,15H,2-5,8-9,11H2,1H3,(H,19,22)(H,21,23)/b20-13+ |

InChI Key |

ZAXOTODZPYYWDV-DEDYPNTBSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CN=CC=C1)/CC(=O)NC2CCCCCC2 |

SMILES |

CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2CCCCCC2 |

Canonical SMILES |

CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2CCCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{2-[(5-{2-bromo-4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B301796.png)

![3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B301797.png)

![Isopropyl 2-chloro-5-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B301798.png)

![N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B301801.png)

![methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301803.png)

![(2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301804.png)

![methyl 4-{[(2Z,5E)-3-methyl-4-oxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301805.png)

![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301806.png)

![methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301807.png)

![5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B301808.png)

![5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301809.png)

![methyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301814.png)

![5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301815.png)